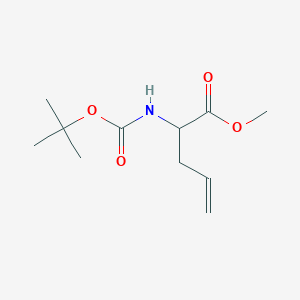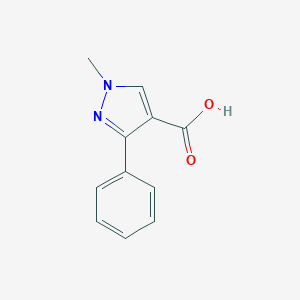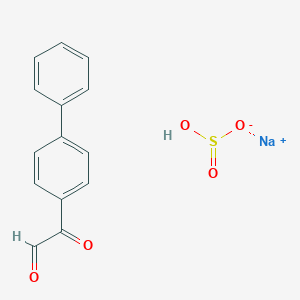
4-Biphenylglyoxal, monosodium bisulphite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Biphenylglyoxal, monosodium bisulphite is a chemical compound that has gained significant attention among researchers in recent years. It is a derivative of biphenyl, which is a widely used organic compound in various fields of science. The monosodium bisulphite salt of 4-biphenylglyoxal has been synthesized and studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 4-biphenylglyoxal, monosodium bisulphite involves the reaction of the compound with amino acid residues in proteins, particularly lysine residues. The reaction results in the formation of a stable adduct between the compound and the protein. This adduct can be detected by fluorescence spectroscopy, which allows for the study of protein structure and function.
Effets Biochimiques Et Physiologiques
The monosodium bisulphite salt of 4-biphenylglyoxal has been found to have minimal biochemical and physiological effects. It is not toxic to cells or organisms at low concentrations and does not interfere with normal cellular processes. However, at high concentrations, it can cause oxidative stress and damage to cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-biphenylglyoxal, monosodium bisulphite in lab experiments is its high sensitivity and specificity for detecting protein conformational changes and binding interactions. It is also relatively easy to use and does not require specialized equipment. However, one limitation is that it can only be used to study proteins that contain lysine residues, which limits its applicability to certain types of proteins.
Orientations Futures
There are several future directions for research on 4-biphenylglyoxal, monosodium bisulphite. One direction is the development of new derivatives of the compound that can be used to study different types of proteins. Another direction is the application of the compound in the development of new drugs and therapies. Additionally, the compound can be used in the study of protein-protein interactions and signaling pathways. Further research is needed to fully understand the potential applications of 4-biphenylglyoxal, monosodium bisulphite in scientific research.
Méthodes De Synthèse
The synthesis of 4-biphenylglyoxal, monosodium bisulphite involves the reaction of biphenyl-4-carboxaldehyde with sodium bisulphite in the presence of a catalyst. The resulting compound is a white crystalline powder that is soluble in water. The synthesis method has been optimized to yield high purity and high yield of the compound.
Applications De Recherche Scientifique
The monosodium bisulphite salt of 4-biphenylglyoxal has been studied for its potential applications in various fields of scientific research. It has been found to be a useful tool in the study of protein structure and function. It can be used as a fluorescent probe to detect changes in protein conformation and binding interactions. It has also been used in the study of enzyme kinetics and inhibition. Additionally, it has been studied for its potential applications in the development of new drugs and therapies.
Propriétés
Numéro CAS |
100482-22-2 |
|---|---|
Nom du produit |
4-Biphenylglyoxal, monosodium bisulphite |
Formule moléculaire |
C14H11NaO5S |
Poids moléculaire |
314.29 g/mol |
Nom IUPAC |
sodium;hydrogen sulfite;2-oxo-2-(4-phenylphenyl)acetaldehyde |
InChI |
InChI=1S/C14H10O2.Na.H2O3S/c15-10-14(16)13-8-6-12(7-9-13)11-4-2-1-3-5-11;;1-4(2)3/h1-10H;;(H2,1,2,3)/q;+1;/p-1 |
Clé InChI |
RPIHFDBRGBNKHX-UHFFFAOYSA-M |
SMILES isomérique |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C=O.OS(=O)[O-].[Na+] |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C=O.OS(=O)[O-].[Na+] |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C=O.OS(=O)[O-].[Na+] |
Autres numéros CAS |
100482-22-2 |
Synonymes |
4-Biphenylglyoxal, monosodium bisulphite |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



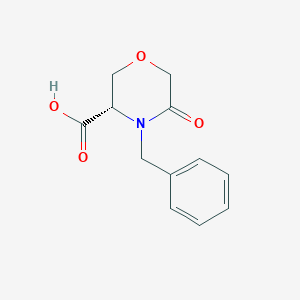

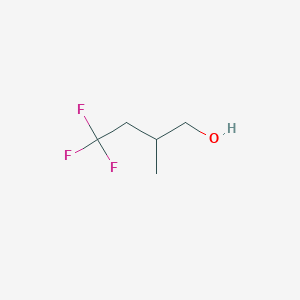
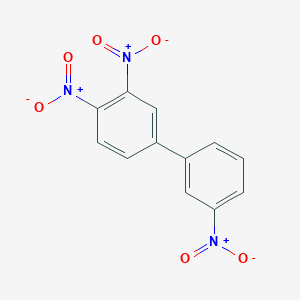
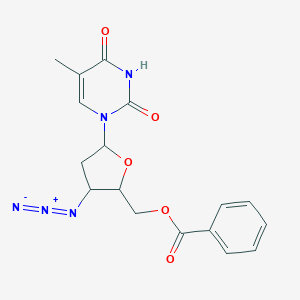
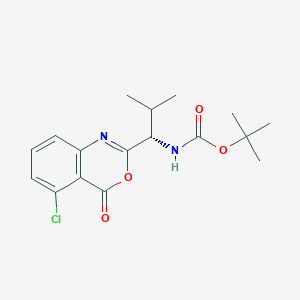
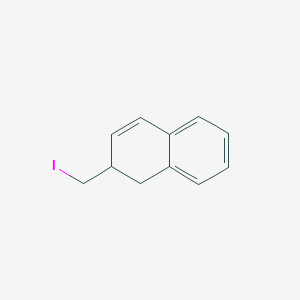
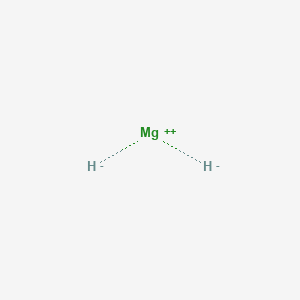
![Ethyl benzo[d]thiazole-6-carboxylate](/img/structure/B34592.png)
![N-[4-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]-2,2,2-trifluoroacetamide](/img/structure/B34593.png)
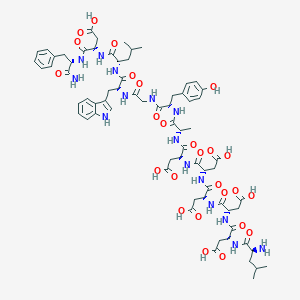
![[(4-Chlorophenyl)-cyanomethyl] benzoate](/img/structure/B34599.png)
